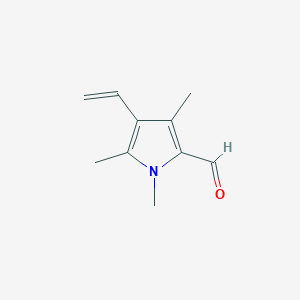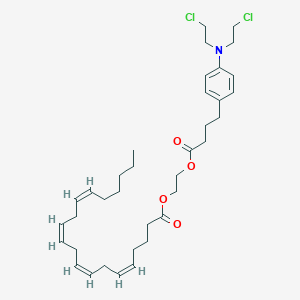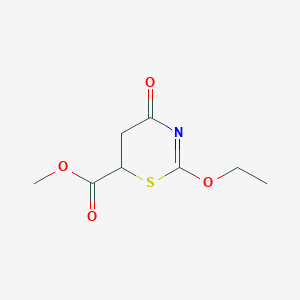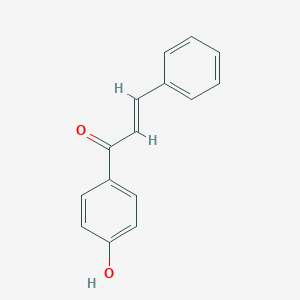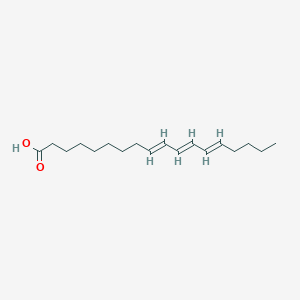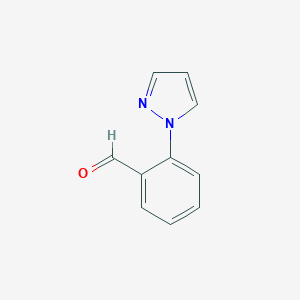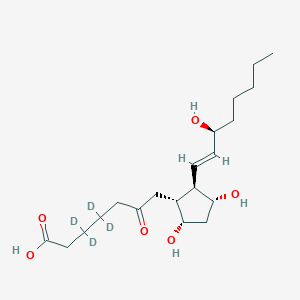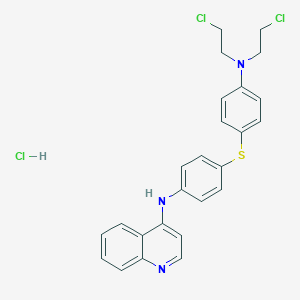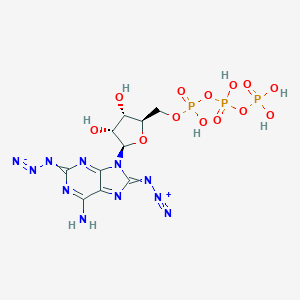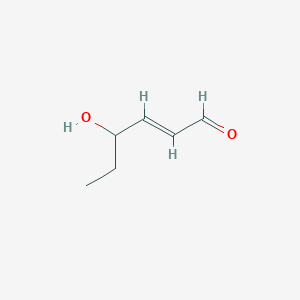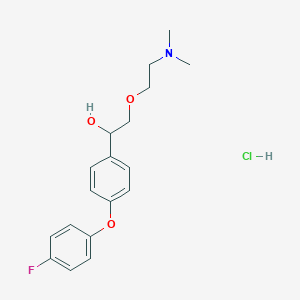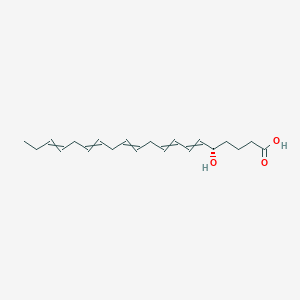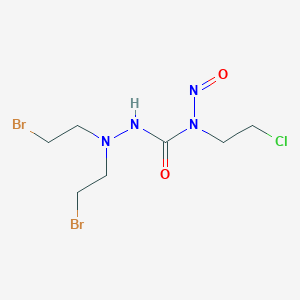
1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biology. This compound is a member of the semicarbazide family, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide involves the generation of reactive oxygen species (ROS) and the induction of DNA damage. ROS are known to cause oxidative stress, which can lead to DNA damage and cell death. The compound has also been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide can induce apoptosis and inhibit cell growth in cancer cells. The compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, the compound has been found to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide in lab experiments is its potent cytotoxic effects against cancer cells. This makes it a promising candidate for cancer therapy. However, the compound has also been found to have toxic effects on normal cells, which can limit its clinical applications. In addition, the compound is relatively unstable and can decompose over time, which can affect its potency and reproducibility in experiments.
Orientations Futures
Future research on 1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide could focus on improving its stability and reducing its toxicity to normal cells. In addition, the compound could be further studied for its potential applications in combination therapy with other anti-cancer agents. Further studies could also explore the molecular mechanisms underlying its anti-inflammatory effects and its potential applications in other disease models.
Méthodes De Synthèse
The synthesis of 1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide involves the reaction of 2-bromoethylamine hydrobromide with 2-chloroethyl isocyanate, followed by nitrosation with sodium nitrite and semi-carbazide hydrochloride. The product is obtained as a yellow crystalline solid and can be further purified by recrystallization.
Applications De Recherche Scientifique
1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide has been studied for its potential applications in cancer therapy. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells.
Propriétés
Numéro CAS |
127146-24-1 |
|---|---|
Nom du produit |
1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide |
Formule moléculaire |
C7H13Br2ClN4O2 |
Poids moléculaire |
380.46 g/mol |
Nom IUPAC |
3-[bis(2-bromoethyl)amino]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C7H13Br2ClN4O2/c8-1-4-13(5-2-9)11-7(15)14(12-16)6-3-10/h1-6H2,(H,11,15) |
Clé InChI |
VKNRUZARYAUWFM-UHFFFAOYSA-N |
SMILES |
C(CCl)N(C(=O)NN(CCBr)CCBr)N=O |
SMILES canonique |
C(CCl)N(C(=O)NN(CCBr)CCBr)N=O |
Autres numéros CAS |
127146-24-1 |
Synonymes |
1,1-DBNCS 1,1-di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




